molecular formula C10H10INO3 B3042181 N-Formyl-4-iodo-L-phenylalanine CAS No. 52721-77-4

N-Formyl-4-iodo-L-phenylalanine

Cat. No. B3042181
CAS RN: 52721-77-4
M. Wt: 319.1 g/mol
InChI Key: FCLBWSIAKJLFMP-VIFPVBQESA-N
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Description

N-Formyl-4-iodo-L-phenylalanine is a biochemical used for proteomics research . It is a derivative of phenylalanine, an essential aromatic amino acid .


Synthesis Analysis

The synthesis of astatinated 4-[211At]astato-L-phenylalanine, a compound similar to N-Formyl-4-iodo-L-phenylalanine, has been reported . The study used a deprotected organosilyl compound, 4-triethylsilyl-L-phenylalanine, for the direct synthesis of astatinated phenylalanines. The reaction involved mild conditions (70 °C) and a short time (10 min), making it a convenient and reproducible method .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Formyl-4-iodo-L-phenylalanine are not extensively detailed in the search results. The molecular weight is reported to be 319.09 .

Scientific Research Applications

Synthesis and Applications

  • N-Formyl-4-iodo-L-phenylalanine and its derivatives are synthesized for various research applications. For instance, synthesis of N-(cis-4-isopropylcyclohexyl-1-formyl)-D-phenylalanine and N-(trans-4-isopropylcyclohexyl-1-formyl)-L-phenylalanine was achieved, indicating the compound's utility in chemical synthesis (Sun Tie-min, 2005).
  • Research into the synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester highlights its potential use in peptide synthesis and as a precursor for radioiodinated compounds (D. Wilbur et al., 1993).

Metal Complex Formation

  • Studies have shown the formation of metal complexes with 4-Iodo-L-phenylalanine, indicating its potential application in the study of metalloprotein interactions and in materials science (B. Kayser & W. Beck, 2004).

Structural Biology and Protein Engineering

  • N-Formyl-4-iodo-L-phenylalanine has been used in the site-specific incorporation into proteins for structure determination. This application is crucial for understanding protein structure and function, as well as for designing proteins with novel functions (J. Xie et al., 2004).

Analytical and Spectroscopic Studies

  • Triorganotin(IV) derivatives of N-formyl-L-phenylalanine have been prepared and characterized, indicating their use in NMR spectroscopy and material characterization (G. K. Sandhu et al., 1989).

Biomedical Research

  • N-Formyl-4-iodo-L-phenylalanine has been used in the production of L-phenylalanine, an important amino acid in food and medicine. This highlights its role in biotechnological applications and metabolic pathway studies (D. Ding et al., 2016).

Chemotaxis and Cell Signaling

  • Studies on N-formyl-L-methionyl-leucyl-L-phenylalanine, a related compound, demonstrate its role in chemotactic responses and cell signaling, indicating a broader research interest in formylated amino acids (W. Marasco et al., 1984).

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapors of N-Formyl-4-iodo-L-phenylalanine. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used .

Mechanism of Action

Target of Action

N-Formyl-4-iodo-L-phenylalanine is a compound that finds extensive application in scientific research, particularly in the study of enzyme reactions, protein-ligand interactions, and protein and peptide structure and function .

Mode of Action

The mode of action of N-Formyl-4-iodo-L-phenylalanine involves its interaction with the active sites of enzymes. This interaction results in the inhibition of these enzymes, thereby affecting their function . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

Given its role in enzyme inhibition, it is likely that it affects multiple pathways involving the enzymes it targets

Result of Action

The molecular and cellular effects of N-Formyl-4-iodo-L-phenylalanine’s action are largely dependent on the enzymes it inhibits. By inhibiting these enzymes, it can disrupt their normal function and potentially alter cellular processes . More research is needed to fully understand these effects.

properties

IUPAC Name

(2S)-2-formamido-3-(4-iodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO3/c11-8-3-1-7(2-4-8)5-9(10(14)15)12-6-13/h1-4,6,9H,5H2,(H,12,13)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLBWSIAKJLFMP-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-4-iodo-L-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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